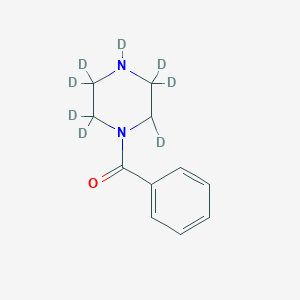

N-(Benzoyl)piperazine-2,2,3,3,5,5,6,6-d8

Descripción general

Descripción

“N-(Benzoyl)piperazine-2,2,3,3,5,5,6,6-d8” is an isotopically labeled compound . It is also known as “1-Benzoylpiperazine” and has a molecular weight of 198.29 . It is used in research and can be intended for use as an internal standard for the quantification of Piperazine by GC- or LC-mass spectrometry .

Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The empirical formula of “N-(Benzoyl)piperazine-2,2,3,3,5,5,6,6-d8” is C4D8H2N2·2HCl . The isotopic enrichment is 98 atom % D .Physical And Chemical Properties Analysis

“N-(Benzoyl)piperazine-2,2,3,3,5,5,6,6-d8” is a solid with a melting point of over 300 °C . It has a mass shift of M+8 .Aplicaciones Científicas De Investigación

Conformational Analysis in Solution Chemistry

N-(Benzoyl)piperazine: derivatives are extensively studied using NMR spectroscopy to understand their conformational behavior in solution . The restricted rotation around the partial amide bond and the interconversion between piperazine chair conformations are of particular interest. This analysis is crucial for designing compounds with desired physical and chemical properties.

Radiopharmaceutical Research

In the field of radiopharmaceuticals , N-(Benzoyl)piperazine compounds are synthesized for labeling with radionuclides . These labeled compounds are used in medical imaging to track biological processes, aiding in the diagnosis and treatment of diseases.

Medicinal Chemistry

The piperazine scaffold is a privileged structure in medicinal chemistry , often found in bioactive compoundsN-(Benzoyl)piperazine derivatives serve as skeletons in pharmaceuticals, including analgesics and other drugs . Their synthesis and modification are key to developing new therapeutic agents.

Material Sciences

In material sciences , piperazine compounds are utilized as building blocks for polymerizations . The N-(Benzoyl)piperazine structure can influence the mechanical and thermal properties of the resulting polymers, which are important for creating advanced materials.

Organic Synthesis Intermediates

N-(Benzoyl)piperazine: derivatives act as intermediates in various organic reactions . Their role in facilitating reactions or as starting materials for the synthesis of complex organic molecules is significant in synthetic chemistry.

Ligand Design for Complexation

These compounds are also used as ligands for complexation purposes . The ability to form stable complexes with metals is exploited in catalysis and the synthesis of coordination compounds.

Peptide Synthesis and Modifications

Piperazine derivatives are employed in peptide synthesis and modifications . The N-(Benzoyl)piperazine moiety can be incorporated into peptides, altering their properties for various applications, including drug design.

Antimicrobial Activity Research

Recent studies have focused on the antimicrobial activity of piperazine molecules bearing different functional groups . The N-(Benzoyl)piperazine structure, when combined with other bioactive moieties, can lead to compounds with potential antimicrobial properties.

Propiedades

IUPAC Name |

(2,2,3,3,4,5,5,6-octadeuteriopiperazin-1-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c14-11(10-4-2-1-3-5-10)13-8-6-12-7-9-13/h1-5,12H,6-9H2/i6D2,7D2,8D,9D2/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUNXBQRNMNVUMV-YQCSIQCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1C(N(C(C(N1C(=O)C2=CC=CC=C2)([2H])[2H])([2H])[2H])[2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Benzoyl)piperazine-2,2,3,3,5,5,6,6-d8 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.